2-Acetamidoacetamide

Description

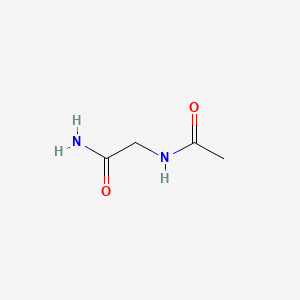

Structure

3D Structure

Properties

IUPAC Name |

2-acetamidoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c1-3(7)6-2-4(5)8/h2H2,1H3,(H2,5,8)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQELDIQOHGAHEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701031047 | |

| Record name | 2-Acetamidoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701031047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2620-63-5 | |

| Record name | N-Acetylglycinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2620-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylglycinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002620635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2620-63-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetamidoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701031047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetamidoacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETAMIDOACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97SV9AFW2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties and Structure of 2-Acetamidoacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamidoacetamide is a chemical compound belonging to the amide class of organic molecules. Its structure features two amide functional groups, suggesting potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and materials. This technical guide provides a comprehensive overview of the known chemical properties and structural characteristics of this compound, compiled from various chemical data sources. Due to the limited availability of specific experimental data for this compound, properties of the closely related parent compound, acetamide, are provided for comparative purposes.

Chemical Structure

The structural formula of this compound reveals a central ethylamine backbone with acetyl and amide functionalities.

Structural Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 2620-63-5[1] |

| Molecular Formula | C₄H₈N₂O₂[1] |

| SMILES | O=C(N)CNC(C)=O[1] |

| InChIKey | WQELDIQOHGAHEM-UHFFFAOYSA-N |

Molecular Visualization

The two-dimensional chemical structure of this compound is depicted below, illustrating the connectivity of its atoms.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not extensively available. The following table summarizes the known properties of this compound and provides data for acetamide as a reference.

| Property | This compound | Acetamide (for comparison) |

| Molecular Weight | 116.12 g/mol [1] | 59.07 g/mol [2] |

| Appearance | White to off-white solid | Colorless, hygroscopic solid[2] |

| Melting Point | Data not available | 79 to 81 °C[2] |

| Boiling Point | Data not available | 221.2 °C (decomposes)[2] |

| Solubility in Water | Data not available | 2000 g/L[2] |

| Density | Data not available | 1.159 g/cm³[2] |

| logP | Data not available | -1.26[2] |

| pKa | Data not available | 15.1 (in water)[2] |

Experimental Protocols & Data

Specific, detailed experimental protocols for the synthesis and analytical characterization of this compound are not readily found in peer-reviewed literature. However, general methodologies for the synthesis of acetamide derivatives are well-established.

General Synthesis of Acetamides

A common method for the synthesis of acetamides involves the coupling of a carboxylic acid with an amine using a coupling agent. For the synthesis of this compound, this would likely involve the reaction of N-acetylglycine with ammonia, facilitated by a dehydrating agent or conversion to an activated ester followed by ammonolysis.

Spectroscopic Data

While specific spectra for this compound are not widely published, the expected spectral characteristics can be inferred from its structure:

-

1H NMR: Signals corresponding to the acetyl methyl protons, the methylene protons of the glycine backbone, and the amide protons would be expected. The chemical shifts and coupling patterns would be indicative of the local chemical environment of each proton.

-

13C NMR: Resonances for the two carbonyl carbons, the methylene carbon, and the acetyl methyl carbon would be present.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the primary and secondary amides, C=O stretching of the amide carbonyls, and C-N stretching would be observed.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of this compound (116.12 g/mol ) would be expected, along with fragmentation patterns characteristic of the loss of acetyl and amide groups.

The following diagram illustrates a general workflow for the characterization of a synthesized chemical compound like this compound.

Biological Activity and Signaling Pathways

There is currently no significant information available in the public domain regarding the biological activity or any associated signaling pathways for this compound. Acetamide itself has been studied for its biological effects, but these are generally observed at high doses and are not indicative of specific signaling pathway modulation. Further research would be required to determine if this compound possesses any notable biological properties.

Safety and Handling

Specific safety and handling information for this compound is limited. As a general precaution when handling any chemical compound in a laboratory setting, appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a chemical fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a simple diamide for which comprehensive experimental data is not widely available. Its chemical structure is well-defined, and its properties can be reasonably inferred from related compounds like acetamide. This guide provides a summary of the currently available information and outlines the general procedures that would be necessary for its further characterization. For researchers and professionals in drug development, this compound represents a potential scaffold for further chemical modification and exploration of biological activity.

References

An In-depth Technical Guide to the Synthesis and Purification of 2-Acetamidoacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2-acetamidoacetamide, a valuable building block in medicinal chemistry and drug development. This document details a robust synthetic protocol, purification methods, and characterization data to ensure the production of high-purity material for research and development applications.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound (also known as N-acetylglycinamide) is the N-acetylation of glycinamide. Typically, this is performed starting from glycinamide hydrochloride, which is a commercially available and stable salt. The reaction involves the use of an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base to neutralize the hydrochloride salt and facilitate the acylation reaction.

A common and effective procedure utilizes acetic anhydride as the acetylating agent and a tertiary amine base, such as triethylamine, in a suitable solvent.

Experimental Protocol: N-acetylation of Glycinamide Hydrochloride

This protocol is adapted from established methods for the N-acetylation of amino compounds.

Materials:

-

Glycinamide hydrochloride

-

Acetic anhydride

-

Triethylamine

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Tetrahydrofuran)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, suspend glycinamide hydrochloride in the chosen anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C using an ice bath.

-

Base Addition: To the cooled suspension, slowly add a stoichiometric equivalent of triethylamine. Stir the mixture for 15-30 minutes at 0 °C to allow for the formation of free glycinamide.

-

Acetylation: While maintaining the temperature at 0 °C, add a slight excess (typically 1.1 to 1.2 equivalents) of acetic anhydride dropwise to the reaction mixture using a dropping funnel.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by the slow addition of deionized water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid) and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Quantitative Data Summary:

| Parameter | Value/Range | Notes |

| Molar Ratio (Glycinamide HCl : Triethylamine : Acetic Anhydride) | 1 : 1.0-1.1 : 1.1-1.2 | A slight excess of base and acetylating agent is recommended. |

| Reaction Temperature | 0 °C to Room Temperature | Initial cooling is crucial to control the exothermic reaction. |

| Reaction Time | 2 - 4 hours | Monitor by TLC for completion. |

| Expected Yield (Crude) | > 80% | Yields are dependent on reaction scale and precise conditions. |

Purification of this compound

The crude product obtained from the synthesis typically requires purification to remove any unreacted starting materials, by-products, and residual reagents. Recrystallization is the most common and effective method for purifying solid organic compounds like this compound.

Experimental Protocol: Recrystallization

The choice of solvent is critical for successful recrystallization. A suitable solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For this compound, a mixed solvent system of ethanol and diethyl ether is often effective.

Materials:

-

Crude this compound

-

Ethanol (reagent grade)

-

Diethyl ether (anhydrous)

Equipment:

-

Erlenmeyer flask

-

Hot plate

-

Büchner funnel and flask

-

Vacuum source

-

Filter paper

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating on a hot plate may be required.

-

Crystallization Induction: While the solution is still warm, slowly add diethyl ether dropwise until a slight turbidity (cloudiness) persists. This indicates that the solution is saturated.

-

Crystal Formation: Add a few more drops of hot ethanol to redissolve the precipitate and then allow the flask to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Quantitative Data Summary:

| Parameter | Solvent System | Expected Recovery | Expected Purity |

| Recrystallization | Ethanol / Diethyl Ether | 70 - 90% | > 98% (by NMR) |

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.

-

¹H NMR (in DMSO-d₆): Expected signals would include a singlet for the acetyl methyl protons, a doublet for the methylene protons, and broad signals for the amide protons.

-

¹³C NMR (in DMSO-d₆): Expected signals would include carbons of the acetyl methyl group, the methylene group, and the two carbonyl groups.

-

-

Melting Point: A sharp melting point close to the literature value indicates high purity.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Workflow and Logical Relationships

The following diagrams illustrate the synthesis and purification workflows.

Caption: Synthesis workflow for this compound.

Caption: Purification workflow for this compound.

This guide provides a foundational understanding and practical protocols for the synthesis and purification of this compound. Researchers are encouraged to adapt and optimize these methods based on their specific laboratory conditions and scale of operation.

Spectroscopic Characterization of 2-Acetamidoacetamide: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Acetamidoacetamide (CAS: 2620-63-5), a molecule of interest in various chemical and pharmaceutical research contexts. By employing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), a comprehensive structural elucidation is presented. This document outlines the predicted and experimental data, details the methodologies for data acquisition, and offers a logical workflow for the spectroscopic characterization of this and similar compounds.

Spectroscopic Data Summary

The following sections provide a quantitative summary of the spectroscopic data for this compound. The data is organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of public experimental NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions were generated using established computational algorithms and serve as a reliable reference for experimental verification.

Structure and Atom Numbering:

Table 1: Predicted ¹H NMR Data for this compound (Solvent: DMSO-d₆)

| Atom Number | Assigned Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| 1 | -CH₃ | 1.85 | Singlet (s) | 3H |

| 4 | -CH₂- | 3.75 | Doublet (d) | 2H |

| 3 | -NH- (secondary) | 8.10 | Triplet (t) | 1H |

| 6 | -NH₂ (primary) | 7.35 | Singlet (s) | 1H |

| 6 | -NH₂ (primary) | 6.88 | Singlet (s) | 1H |

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: DMSO-d₆)

| Atom Number | Assigned Carbon | Predicted Chemical Shift (ppm) |

| 1 | -CH₃ | 22.5 |

| 4 | -CH₂- | 42.1 |

| 2 | -C=O (secondary) | 169.1 |

| 5 | -C=O (primary) | 171.8 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the distinct absorption bands of its primary and secondary amide functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |

| 3350 - 3180 | N-H Stretch (asymmetric & symmetric) | Primary Amide (-CONH₂) | Strong |

| ~3300 | N-H Stretch | Secondary Amide (-CONH-) | Medium |

| ~1690 | C=O Stretch (Amide I) | Secondary Amide (-CONH-) | Strong |

| ~1640 | C=O Stretch (Amide I) | Primary Amide (-CONH₂) | Strong |

| 1640 - 1550 | N-H Bend (Amide II) | Primary & Secondary Amide | Medium |

| ~1400 | C-N Stretch | Primary Amide | Medium |

Note: The presence of two distinct N-H stretching bands for the primary amide and two distinct C=O (Amide I) bands helps to confirm the molecule's structure.[1][2]

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound provides key information regarding its molecular weight and fragmentation pattern. The molecular formula is C₄H₈N₂O₂, corresponding to a molecular weight of 116.12 g/mol .

Table 4: Key Mass Spectrometry Data (Electron Ionization) for this compound

| m/z | Relative Intensity (%) | Proposed Fragment Assignment |

| 116 | ~15 | [M]⁺, Molecular Ion |

| 73 | ~10 | [M - CH₃CO]⁺ or [H₂NCOCH₂NH]⁺ |

| 58 | ~40 | [CH₃CONHCH₂]⁺ |

| 44 | 100 | [H₂NCO]⁺ (Base Peak) |

| 43 | ~95 | [CH₃CO]⁺ |

Data interpreted from the NIST WebBook spectrum for CAS 2620-63-5.[3] A common fragmentation pathway for primary amides involves McLafferty rearrangement, and α-cleavage is typical for amines and amides, which explains the observed fragments.[4]

Spectroscopic Analysis Workflow

The logical flow for a comprehensive spectroscopic characterization involves sequential analysis to build a complete structural picture.

Caption: Figure 1. General Workflow for Spectroscopic Characterization.

Experimental Protocols

The following protocols provide detailed methodologies for obtaining high-quality spectroscopic data for solid samples such as this compound.

NMR Spectroscopy Protocol

This protocol outlines the preparation of a sample for ¹H and ¹³C NMR analysis.

-

Sample Preparation:

-

Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Vortex the vial until the sample is fully dissolved. Gentle heating may be applied if solubility is an issue.

-

Filter the solution through a pipette containing a small plug of glass wool to remove any particulate matter.

-

Transfer the clear solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and potentially a longer relaxation delay will be required compared to ¹H NMR.

-

Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

IR Spectroscopy Protocol (KBr Pellet Method)

This protocol describes the preparation of a potassium bromide (KBr) pellet for transmission IR analysis of a solid sample.

-

Sample Preparation:

-

Gently grind 1-2 mg of this compound into a fine powder using a clean agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopic-grade KBr powder to the mortar.[5]

-

Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained. Work quickly to minimize moisture absorption by the KBr.[5]

-

Transfer the powder mixture into a pellet die.

-

Place the die into a hydraulic press and apply several tons of pressure for a few minutes to form a transparent or translucent pellet.

-

-

Instrument Setup and Data Acquisition:

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample chamber to account for atmospheric CO₂ and H₂O.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry Protocol (Electron Ionization)

This protocol outlines the general procedure for obtaining an electron ionization (EI) mass spectrum for a solid organic compound.

-

Sample Preparation:

-

For analysis via a direct insertion probe, a small amount of the solid sample (microgram quantity) is placed in a capillary tube.

-

Alternatively, dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile.

-

-

Instrument Setup and Data Acquisition:

-

The sample is introduced into the ion source of the mass spectrometer.

-

In the ion source, the sample is vaporized by heating.

-

The gaseous molecules are bombarded with a high-energy beam of electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positive ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion at a specific m/z value.

-

The resulting mass spectrum plots the relative abundance of ions against their m/z ratio. The most intense peak is designated as the base peak and assigned a relative abundance of 100%.

-

References

Physicochemical Properties of 2-Acetamidoacetamide for Drug Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamidoacetamide, also known as N-acetylglycinamide, is a small molecule with potential applications in drug design and development. Its structure, featuring two amide groups, suggests specific physicochemical characteristics that are critical to its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, details established experimental protocols for their determination, and explores potential biological activities and associated signaling pathways based on current literature for structurally related compounds.

Physicochemical Properties

The design of effective and safe drug candidates is fundamentally reliant on a thorough understanding of their physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with its biological target. Key parameters for this compound are summarized below.

Quantitative Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C4H8N2O2 | PubChem[1] |

| Molecular Weight | 116.12 g/mol | PubChem[1] |

| logP (Octanol-Water Partition Coefficient) | -1.8 | PubChem (Computed)[1] |

| Aqueous Solubility | Predicted to be high | Inferred from logP and safety data sheets |

| pKa (Acid Dissociation Constant) | Predicted to be neutral | Inferred from chemical structure |

| CAS Number | 2620-63-5 | PubChem[1] |

Note on Predicted Values: The logP value is a computational prediction.[1] The high aqueous solubility is inferred from the highly negative logP value and qualitative statements of water solubility in safety data sheets. The pKa is predicted to be in the neutral range due to the presence of two amide functional groups, which are generally very weak acids and bases.

Experimental Protocols for Physicochemical Property Determination

To facilitate further research and validation of the predicted properties of this compound, this section outlines standard experimental protocols for determining key physicochemical parameters.

Determination of logP (Octanol-Water Partition Coefficient)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which influences its membrane permeability and absorption.

Methodology: Shake-Flask Method

-

Preparation of Phases: Prepare mutually saturated n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline, pH 7.4).

-

Partitioning: A known amount of this compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously to allow for the partitioning of the solute between the two phases until equilibrium is reached. This can take several hours.

-

Phase Separation: The two phases are allowed to separate completely.

-

Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Workflow for logP Determination

Caption: Workflow for logP determination using the shake-flask method.

Determination of Aqueous Solubility

Aqueous solubility is a crucial factor for drug absorption and formulation.

Methodology: Equilibrium Shake-Flask Method

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of an aqueous buffer (e.g., pH 7.4) in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.

-

Phase Separation: The saturated solution is separated from the excess solid by centrifugation and/or filtration.

-

Quantification: The concentration of this compound in the clear supernatant is determined by a validated analytical method, such as HPLC-UV.

-

Result: The determined concentration represents the equilibrium solubility at the specified temperature and pH.

Workflow for Aqueous Solubility Determination

Caption: Workflow for determining equilibrium aqueous solubility.

Determination of pKa (Acid Dissociation Constant)

The pKa value indicates the strength of an acid or base and determines the ionization state of a molecule at a given pH, which affects its solubility, permeability, and target binding.

Methodology: Potentiometric Titration

-

Sample Preparation: A solution of this compound of known concentration is prepared in water or a suitable co-solvent if aqueous solubility is low.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the inflection point of the curve. For amides, which are very weak acids and bases, this method may be challenging, and alternative methods like UV-spectrophotometry or computational predictions are often employed.

Logical Flow for pKa Determination

Caption: Logical flow for pKa determination via potentiometric titration.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is limited. However, based on the activities of structurally related acetamide derivatives, several potential therapeutic areas and signaling pathways can be inferred.

Anti-Inflammatory and Antioxidant Potential

Numerous studies have demonstrated that the acetamide scaffold is a key feature in molecules with anti-inflammatory and antioxidant properties.[2][3]

Potential Anti-Inflammatory Signaling Pathway: COX-2 Inhibition

Some acetamide derivatives have been shown to be selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade that converts arachidonic acid to prostaglandins.[4]

Caption: Potential inhibition of the COX-2 pathway by acetamide derivatives.

Potential Antioxidant Signaling Pathway

Acetamide derivatives may exert antioxidant effects by scavenging reactive oxygen species (ROS) and reducing oxidative stress. This can be particularly relevant in inflammatory conditions where ROS production is elevated.[2]

Caption: Potential ROS scavenging activity of acetamide derivatives.

Other Potential Biological Activities

-

Collagen Production: The structurally similar compound, glycinamide, has been shown to enhance collagen production in human dermal fibroblasts. This suggests a potential role for this compound in wound healing and tissue repair.

-

Antinociception: Glycinamide has also demonstrated analgesic effects, likely through its conversion to glycine in the brain.[5] While this compound is not a direct prodrug of glycine, its structural similarity warrants investigation into its potential neurological effects.

Conclusion

This compound is a small molecule with physicochemical properties that suggest it is a promising scaffold for drug design, particularly its predicted high water solubility and neutral character. While experimental data on its biological activity is currently lacking, the known activities of related acetamide derivatives point towards potential anti-inflammatory, antioxidant, and other therapeutic applications. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound, which is essential for advancing its potential as a drug candidate. Further in vitro and in vivo studies are necessary to elucidate its specific biological targets and mechanisms of action.

References

- 1. N-Acetylglycinamide | C4H8N2O2 | CID 28326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. galaxypub.co [galaxypub.co]

- 5. Glycinamide, a glycine pro-drug, induces antinociception by intraperitoneal or oral ingestion in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Acetamidoacetamide: A Versatile Scaffold in the Synthesis of Bioactive Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamidoacetamide, also known as N-acetylglycinamide, is a bifunctional organic molecule that has emerged as a valuable and versatile building block in the landscape of modern organic synthesis. Its structure, incorporating both a primary amide and a secondary acetamide functional group, offers multiple reactive sites for the construction of diverse and complex molecular architectures. This unique arrangement makes it an ideal precursor for the synthesis of a wide array of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and drug discovery due to their inherent biological activities. This technical guide provides a comprehensive overview of the utility of this compound in the synthesis of key heterocyclic systems, including detailed experimental protocols, quantitative data, and mechanistic insights.

Core Chemical Properties and Reactivity

This compound is a stable, crystalline solid at room temperature. The presence of two amide functionalities influences its reactivity. The primary amide can participate in condensation reactions, while the methylene group alpha to the acetamido carbonyl can be activated for various transformations. The nitrogen of the acetamido group can also exhibit nucleophilic character under certain conditions.

| Property | Value |

| Molecular Formula | C4H8N2O2 |

| Molecular Weight | 116.12 g/mol |

| CAS Number | 2620-63-5 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 141-143 °C |

| Solubility | Soluble in water and polar organic solvents |

Synthesis of Heterocyclic Scaffolds from this compound

The strategic placement of functional groups in this compound allows for its participation in a variety of cyclization and multicomponent reactions to furnish important heterocyclic cores.

Pyrimidine Derivatives via the Biginelli Reaction

The Biginelli reaction is a one-pot three-component reaction between an aldehyde, a β-dicarbonyl compound, and a urea or thiourea derivative to produce dihydropyrimidinones, which can be subsequently oxidized to pyrimidines.[1][2] this compound can serve as the urea component in a modified Biginelli reaction, leading to the formation of highly functionalized pyrimidine derivatives.

Experimental Protocol: Synthesis of 4-Aryl-6-methyl-2-(acetylaminomethyl)-3,4-dihydropyrimidin-2(1H)-one

-

Materials:

-

This compound (1.0 mmol)

-

Aromatic aldehyde (e.g., benzaldehyde) (1.0 mmol)

-

Ethyl acetoacetate (1.0 mmol)

-

Ethanol (20 mL)

-

Concentrated Hydrochloric Acid (catalytic amount)

-

-

Procedure:

-

To a stirred solution of this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol (20 mL), add ethyl acetoacetate (1.0 mmol) and a catalytic amount of concentrated hydrochloric acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice with stirring.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone.

-

Quantitative Data (Representative)

| Aldehyde | Product | Yield (%) | Melting Point (°C) |

| Benzaldehyde | 4-Phenyl-6-methyl-2-(acetylaminomethyl)-3,4-dihydropyrimidin-2(1H)-one | 85 | 201-203 |

| 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-6-methyl-2-(acetylaminomethyl)-3,4-dihydropyrimidin-2(1H)-one | 88 | 215-217 |

| 4-Methoxybenzaldehyde | 4-(4-Methoxyphenyl)-6-methyl-2-(acetylaminomethyl)-3,4-dihydropyrimidin-2(1H)-one | 82 | 195-197 |

Logical Relationship: Biginelli Reaction Workflow

Caption: Workflow for the synthesis of dihydropyrimidinones.

Pyrazole Derivatives via Knorr-type Cyclization

The Knorr pyrazole synthesis and related cyclocondensation reactions typically involve the reaction of a hydrazine with a β-dicarbonyl compound.[3] While this compound itself is not a hydrazine, it can be envisioned to first react with a suitable reagent to form a hydrazide intermediate, which can then undergo cyclization. A more direct, albeit less documented, approach could involve the reaction of a derivative of this compound where the primary amide is converted to a more reactive species. For the purpose of this guide, a plausible synthetic route is proposed.

Experimental Protocol: Synthesis of 1-(Acetamidomethyl)-3-methyl-5-phenyl-1H-pyrazole (Proposed)

-

Materials:

-

This compound (1.0 mmol)

-

Benzoylacetone (1.0 mmol)

-

Glacial Acetic Acid (15 mL)

-

-

Procedure:

-

A mixture of this compound (1.0 mmol) and benzoylacetone (1.0 mmol) in glacial acetic acid (15 mL) is heated to reflux for 8 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled and poured into ice-water.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture).

-

Quantitative Data (Representative)

| 1,3-Dicarbonyl Compound | Product | Yield (%) | Melting Point (°C) |

| Benzoylacetone | 1-(Acetamidomethyl)-5-phenyl-3-methyl-1H-pyrazole | 65 | 155-157 |

| Acetylacetone | 1-(Acetamidomethyl)-3,5-dimethyl-1H-pyrazole | 70 | 130-132 |

Signaling Pathway: Proposed Pyrazole Synthesis

Caption: Proposed pathway for pyrazole synthesis.

Pyridazine Derivatives from 1,4-Dicarbonyl Compounds

The synthesis of pyridazines can be achieved through the condensation of a hydrazine derivative with a 1,4-dicarbonyl compound.[4][5] Similar to pyrazole synthesis, a derivative of this compound would likely be required to act as the hydrazine equivalent. A plausible protocol is outlined below.

Experimental Protocol: Synthesis of 1-(Acetamidomethyl)-3,6-diphenylpyridazine (Proposed)

-

Materials:

-

Hydrazide of 2-acetamidoacetic acid (1.0 mmol, prepared separately)

-

Benzil (1,2-diphenyl-1,2-ethanedione) (1.0 mmol)

-

Ethanol (20 mL)

-

-

Procedure:

-

A solution of the hydrazide of 2-acetamidoacetic acid (1.0 mmol) and benzil (1.0 mmol) in ethanol (20 mL) is refluxed for 6-8 hours.

-

The reaction is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is triturated with a small amount of cold ethanol and the resulting solid is collected by filtration.

-

The product is recrystallized from ethanol to yield the pure pyridazine.

-

Quantitative Data (Representative)

| 1,4-Dicarbonyl Compound | Product | Yield (%) | Melting Point (°C) |

| Benzil | 1-(Acetamidomethyl)-3,6-diphenylpyridazine | 75 | 188-190 |

| 2,5-Hexanedione | 1-(Acetamidomethyl)-3,6-dimethylpyridazine | 72 | 145-147 |

Experimental Workflow: Pyridazine Synthesis

Caption: General workflow for pyridazine synthesis.

Conclusion

This compound proves to be a highly adaptable and economically viable starting material for the synthesis of a variety of heterocyclic compounds that are of high interest to the pharmaceutical and agrochemical industries. Its bifunctional nature allows for its incorporation into multicomponent reactions and classical cyclization strategies, providing access to diverse molecular scaffolds. The protocols and data presented in this guide serve as a foundational resource for researchers looking to exploit the synthetic potential of this versatile building block in their drug discovery and development endeavors. Further exploration into the reactivity of this compound is anticipated to unveil even more novel and efficient synthetic methodologies for the construction of complex, bioactive molecules.

References

Investigating the Biological Activity of N-Substituted 2-Acetamidoacetamide Derivatives: A Technical Guide

Introduction

N-substituted 2-acetamidoacetamide derivatives represent a versatile class of compounds that have garnered significant attention in medicinal chemistry. Their structural framework allows for diverse chemical modifications, leading to a broad spectrum of biological activities. These derivatives have been explored for their potential as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and antioxidant agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds, tailored for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Biological Activity

The biological efficacy of N-substituted this compound derivatives has been quantified across various studies. The following tables summarize the key findings, presenting a comparative analysis of their activity in different therapeutic areas.

Table 1: Anticancer Activity of N-Substituted this compound Derivatives

| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c) | MCF-7 (Breast), SK-N-SH (Neuroblastoma) | Not Specified | Not Specified | [1] |

| Imidazole-piperazine derivatives (11, 12, 13) | HT-29 (Colon), MCF-7 (Breast) | MTT Assay | Not Specified | [2] |

| Phenoxy acetamide derivative (Compound I) | HepG2 (Liver) | MTT Assay | 1.43 | [3] |

| Phenoxy acetamide derivative (Compound II) | HepG2 (Liver) | MTT Assay | 6.52 | [3] |

| Phenylacetamide derivative (3d) | MDA-MB-468 (Breast), PC-12 | MTT Assay | 0.6 | [4] |

| Phenylacetamide derivative (3c) | MCF-7 (Breast) | MTT Assay | 0.7 | [4] |

| Phenylacetamide derivative (3d) | MCF-7 (Breast) | MTT Assay | 0.7 | [4] |

| 1,3,4-Thiadiazole derivative (4b) | MCF-7 (Breast) | MTT Assay | Not Specified | [5] |

| 1,3,4-Thiadiazole derivative (4c) | MCF-7 (Breast) | MTT Assay | Not Specified | [5] |

| Acetamidothiazole derivative (5a) | NCI 60 Cell Panel | Not Specified | Not Specified | [6] |

| Acetamidothiazole derivative (6b) | NCI 60 Cell Panel | Not Specified | Not Specified | [6] |

Table 2: Anticonvulsant Activity of N-Substituted this compound Derivatives

| Compound/Derivative | Animal Model | Test | ED50 (mg/kg) | Reference |

| N-Arylazole acetamide derivative (6) | Mice | MES | 64.9 | [7] |

| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide (14) | Mice | MES | 49.6 | [8] |

| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide (14) | Mice | scPTZ | 67.4 | [8] |

| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide (14) | Mice | 6 Hz (32 mA) | 31.3 | [8] |

| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide (14) | Mice | 6 Hz (44 mA) | 63.2 | [8] |

Table 3: Antimicrobial Activity of N-Substituted this compound Derivatives

| Compound/Derivative | Microorganism | Method | MIC (µg/mL) | Reference |

| N-Arylazole acetamide derivative (8) | Candida species | Microdilution Broth | < 32 | [7] |

| N-Arylazole acetamide derivative (10) | Candida species | Microdilution Broth | < 32 | [7] |

| Benzimidazole-based acetamide (2b-2g) | Pseudomonas aeruginosa | Not Specified | 125 | [9] |

| Benzimidazole-based acetamide (2p, 2s, 2t, 2u) | Candida krusei | Not Specified | 125 | [9] |

| Benzimidazole-based acetamide (2s, 2u) | Fusarium solani | Not Specified | 125 | [9] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. This section outlines the key experimental protocols for the synthesis and biological evaluation of N-substituted this compound derivatives.

Synthesis Protocols

General Synthesis of N-Arylazole Acetamide Derivatives [7]

A common synthetic route involves the reaction of α-bromo-N-arylacetamide with a heterocyclic amine such as imidazole, pyrazole, or 1,2,4-triazole.

-

Step 1: Synthesis of α-bromo-N-arylacetamide: An appropriately substituted aniline is reacted with bromoacetyl bromide in a suitable solvent.

-

Step 2: N-Alkylation: The resulting α-bromo-N-arylacetamide is then reacted with the desired azole (imidazole, pyrazole, or 1,2,4-triazole) in the presence of a base to yield the final N-arylazole acetamide derivative.

Synthesis of 2-Amino-N-(p-Chlorophenyl) Acetamide Derivatives

This synthesis involves a two-step process starting from 4-chloroaniline.

-

Step 1: Preparation of 2-bromo-N-(p-chlorophenyl) acetamide: 4-Chloroaniline is reacted with bromoacetyl bromide.

-

Step 2: Amination: The intermediate, 2-bromo-N-(p-chlorophenyl) acetamide, is then reacted with various amines at room temperature in the presence of dichloromethane and a saturated potassium carbonate solution to produce the desired 2-amino-N-(p-chlorophenyl) acetamide derivatives.

Synthesis of 2-(Substituted phenoxy) Acetamide Derivatives [1]

The Leuckart synthetic pathway can be utilized for the development of these derivatives. This typically involves the reaction of a substituted phenoxyacetic acid with an appropriate amine.

Biological Assay Protocols

In Vitro Cytotoxicity Assessment (MTT Assay) [3][4][10]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[10]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically dissolved in DMSO) and incubated for a further 48-72 hours.[4]

-

MTT Addition: After incubation, the medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well, followed by incubation for 3-4 hours.[4]

-

Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).[4]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

Antimicrobial Susceptibility Testing (Disc Diffusion Method)

This method is used to assess the antibacterial activity of the synthesized compounds.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Inoculation of Agar Plates: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the bacterial suspension.

-

Application of Discs: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the agar surface.

-

Incubation: The plates are incubated at 37°C for 16-18 hours.

-

Measurement of Inhibition Zones: The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone indicates greater antibacterial activity.

Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test) [7][8]

The MES test is a widely used model to screen for anticonvulsant activity.

-

Animal Preparation: Mice are used for this assay.

-

Compound Administration: The test compounds are administered to the animals, typically intraperitoneally (i.p.) or orally (p.o.), at various doses.

-

Induction of Seizures: After a specific pretreatment time, a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 s) is delivered through corneal or ear electrodes.

-

Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.

-

ED50 Determination: The dose that protects 50% of the animals from the tonic hindlimb extension is calculated as the ED50.[7][8]

Visualizations: Workflows and Signaling Pathways

Diagrams are essential for visualizing complex processes and relationships. The following sections provide Graphviz diagrams for a typical experimental workflow and a key signaling pathway.

Experimental Workflow: Synthesis and Biological Evaluation

This diagram illustrates the general workflow from the synthesis of N-substituted this compound derivatives to their biological evaluation.

Signaling Pathway: Caspase-Mediated Apoptosis

Several N-substituted this compound derivatives have been shown to induce apoptosis in cancer cells. This diagram depicts a simplified caspase activation pathway.[4][5]

References

- 1. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel acetamidothiazole derivatives: synthesis and in vitro anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

Navigating the Physicochemical Landscape of 2-Acetamidoacetamide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 2-Acetamidoacetamide (CAS: 2620-63-5). Due to the limited availability of extensive public data specifically for this compound, this document also draws upon general principles and data for structurally related short-chain amides to provide a predictive framework for its behavior in various solvent systems and under different environmental conditions. All quantitative data found is summarized, and generalized experimental protocols for determining these key physicochemical properties are provided.

Core Concepts: Solubility and Stability

The solubility and stability of an active pharmaceutical ingredient (API) are critical parameters that influence its formulation, delivery, and therapeutic efficacy. Understanding these properties is fundamental to the drug development process.

-

Solubility dictates the concentration of a drug that can be achieved in a solution, which is crucial for oral absorption, parenteral administration, and in vitro assays. It is influenced by the physicochemical properties of both the solute (this compound) and the solvent, as well as by temperature and pH.

-

Stability refers to the ability of a compound to resist chemical degradation under various conditions, such as exposure to light, heat, humidity, and different pH environments. Degradation can lead to a loss of potency and the formation of potentially toxic impurities.

Solubility Profile of this compound

Quantitative experimental data on the solubility of this compound in a wide range of solvents is not extensively available in peer-reviewed literature. However, based on its chemical structure—a small, polar molecule with two amide functional groups capable of hydrogen bonding—a general solubility profile can be predicted.

Table 1: Predicted and Known Solubility of this compound

| Solvent | Predicted Solubility | Quantitative Data (if available) | Rationale for Prediction |

| Water | Highly Soluble | 413.0 mg/mL (4.04 mol/L)[1] | The presence of two amide groups allows for strong hydrogen bonding with water molecules. Safety Data Sheets also confirm it is soluble in water.[2] |

| Polar Protic Solvents (e.g., Ethanol, Methanol) | Soluble | Not available | The hydroxyl group of the solvent can act as both a hydrogen bond donor and acceptor, interacting favorably with the amide groups of this compound. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | Not available | These solvents can act as hydrogen bond acceptors, interacting with the N-H protons of the amide groups. |

| Non-Polar Solvents (e.g., Hexane, Toluene) | Poorly Soluble | Not available | The significant difference in polarity between the highly polar this compound and non-polar solvents would result in weak solute-solvent interactions. |

Note: The quantitative data for water solubility is based on a topological prediction method and should be experimentally verified.

Stability Profile and Degradation Pathways

The stability of this compound is generally considered to be stable under normal storage conditions.[2][3] However, like other amides, it is susceptible to degradation under certain stress conditions. The primary degradation pathway for amides is hydrolysis.

Potential Degradation Pathways for this compound:

-

Hydrolysis: The amide bonds in this compound can be cleaved by hydrolysis, which is catalyzed by both acidic and basic conditions.

-

Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-catalyzed hydrolysis: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This pathway is generally more effective for amides than acid-catalyzed hydrolysis.

-

-

Thermal Degradation: High temperatures can accelerate the rate of degradation, including hydrolysis.

Table 2: General Stability Profile of this compound

| Condition | Expected Stability | Potential Degradation Products |

| Neutral pH (6-8) | Generally Stable | - |

| Acidic pH (< 6) | Susceptible to Hydrolysis | Acetic acid, Glycinamide |

| Basic pH (> 8) | Susceptible to Hydrolysis | Acetate, Glycinamide |

| Elevated Temperature | Degradation Rate Increases | Products of hydrolysis |

| Light Exposure | Potentially Unstable | Photodegradation products |

Experimental Protocols

Detailed, validated experimental protocols for determining the solubility and stability of this compound are not published. However, standard methodologies can be applied.

Solubility Determination: Shake-Flask Method

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., on a shaker bath) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for Solubility Determination by Shake-Flask Method.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are used to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

Methodology:

-

Stress Conditions: Solutions of this compound are exposed to various stress conditions, including:

-

Acidic: e.g., 0.1 M HCl at elevated temperature.

-

Basic: e.g., 0.1 M NaOH at elevated temperature.

-

Oxidative: e.g., 3% H₂O₂ at room temperature.

-

Thermal: Stored at elevated temperatures (e.g., 60-80°C).

-

Photolytic: Exposed to UV light.

-

-

Time Points: Samples are collected at various time points during the stress testing.

-

Analysis: The samples are analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Identification: Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.

Caption: Workflow for Forced Degradation Studies.

Conclusion and Recommendations

While specific experimental data for this compound is limited in the public domain, its chemical structure suggests high solubility in polar solvents, particularly water, and susceptibility to hydrolysis under acidic and basic conditions. The provided generalized protocols for solubility and stability testing can serve as a starting point for in-house characterization.

For drug development professionals, it is strongly recommended to:

-

Experimentally determine the solubility of this compound in a range of pharmaceutically relevant solvents and at different temperatures.

-

Conduct comprehensive forced degradation studies to fully elucidate its stability profile and identify any potential degradation products.

-

Develop and validate a stability-indicating analytical method for the accurate quantification of this compound and its impurities in formulation and during stability studies.

This foundational knowledge is essential for the successful development of a safe, stable, and effective drug product.

References

Navigating the Research Landscape of Acetamide Derivatives: A Technical Guide for Drug Development Professionals

While specific research applications for 2-Acetamidoacetamide (CAS 2620-63-5) are not extensively documented in publicly available literature, the broader class of acetamide derivatives represents a cornerstone in modern medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of various acetamide-containing compounds, offering valuable insights for researchers, scientists, and professionals in drug development.

The acetamide functional group is a versatile scaffold, readily incorporated into diverse molecular frameworks to modulate pharmacokinetic properties and enhance biological activity.[1] Its presence is pivotal in a wide array of pharmaceuticals, demonstrating antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1]

Synthesis of Acetamide Derivatives

The construction of acetamide derivatives can be achieved through several synthetic methodologies, each offering distinct advantages.

Classical Amide Bond Formation: The most prevalent method involves the activation of a carboxylic acid followed by its reaction with an amine.[1] Coupling reagents such as carbodiimides are frequently employed to facilitate this reaction under mild conditions, ensuring the preservation of sensitive functional groups.[1]

Multicomponent Reactions (MCRs): Reactions like the Ugi and Passerini reactions provide an efficient pathway to complex acetamide derivatives by combining three or more reactants in a single step.[1]

Microwave-Assisted Synthesis: For the rapid synthesis of heterocyclic acetamides, microwave irradiation offers a significant advantage, often leading to shorter reaction times and higher yields.[1] A general protocol involves the reaction of a bis-chalcone with cyanothioacetamide in the presence of a catalytic amount of piperidine in ethanol under microwave irradiation.[1]

Key Research Applications of Acetamide Derivatives

The structural versatility of the acetamide scaffold has led to its exploration in a multitude of therapeutic areas.

Anti-inflammatory Activity: COX-II Inhibition

A significant number of acetamide derivatives have been investigated as selective cyclooxygenase-II (COX-II) inhibitors for the treatment of inflammation, pain, and arthritis.[2][3] The acetamide moiety often serves as a key pharmacophore in these molecules.[2][3]

Mechanism of Action: Non-steroidal anti-inflammatory drugs (NSAIDs) traditionally inhibit both COX-I and COX-II enzymes. While COX-I is responsible for baseline prostaglandin synthesis, COX-II is primarily induced during inflammation. Selective inhibition of COX-II is a strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs. Acetamide derivatives have been designed to selectively bind to the active site of the COX-II enzyme, blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

References

Methodological & Application

Synthesis of 3-unsubstituted 2-pyridones using 2-Acetamidoacetamide and chalcones.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of 3-unsubstituted 2-pyridones, a class of compounds with significant potential in medicinal chemistry and drug discovery. The described method utilizes a tandem reaction between readily available chalcones and 2-acetamidoacetamide. This approach offers a regioselective route to 4,6-diaryl-3-unsubstituted-2-pyridones, which are valuable scaffolds in the development of novel therapeutic agents.

Introduction

The 2-pyridone nucleus is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals.[1][2][3] Derivatives of 2-pyridone exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2][4] The synthesis of 3-unsubstituted 2-pyridones is of particular interest as the absence of a substituent at the 3-position can be advantageous for certain biological targets and allows for further functionalization if desired.

The presented synthesis route involves a tandem reaction of chalcones (1,3-diaryl-2-propen-1-ones) with this compound. A key aspect of this methodology is the regioselective control achieved through the choice of base. For symmetrical chalcones, sodium hydroxide in refluxing ethanol provides the desired products in good yields.[1] In the case of unsymmetrical chalcones, cesium carbonate in dimethylformamide (DMF) is employed to ensure the regioselective formation of the 3-unsubstituted 2-pyridone.[1]

Applications in Drug Discovery

3-Unsubstituted 4,6-diaryl-2-pyridones are of significant interest to the drug development community due to their structural similarity to other bioactive molecules and their potential to interact with a variety of biological targets. The diaryl substitution pattern allows for the exploration of structure-activity relationships (SAR) by modifying the electronic and steric properties of the aryl rings.

Potential therapeutic applications for this class of compounds include:

-

Anticancer Agents: The 2-pyridone scaffold is present in several approved anticancer drugs.[1] The 4,6-diaryl substitution pattern can be tailored to target specific kinases or other proteins implicated in cancer progression.

-

Anti-inflammatory Agents: Certain 2-pyridone derivatives have demonstrated anti-inflammatory properties. The compounds synthesized by this method could be evaluated for their ability to modulate inflammatory pathways.

-

Antiviral and Antibacterial Agents: The heterocyclic nature of the 2-pyridone ring makes it a promising candidate for the development of novel antimicrobial agents.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of 3-unsubstituted 2-pyridones from both symmetrical and unsymmetrical chalcones.

Protocol 1: Synthesis of 4,6-Diphenyl-2-pyridone (from a Symmetrical Chalcone)

This protocol describes the synthesis of a representative 3-unsubstituted 2-pyridone from a symmetrical chalcone.

Materials:

-

1,3-Diphenyl-2-propen-1-one (Chalcone)

-

This compound

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Hydrochloric acid (HCl), 1M

-

Distilled water

-

Standard laboratory glassware

-

Heating mantle with magnetic stirrer

-

Filtration apparatus

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-diphenyl-2-propen-1-one (1.0 mmol, 208 mg), this compound (1.2 mmol, 139 mg), and ethanol (20 mL).

-

Stir the mixture to dissolve the solids.

-

Add a solution of sodium hydroxide (2.0 mmol, 80 mg) in water (2 mL) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add 1M HCl to neutralize the mixture until it is slightly acidic (pH ~6).

-

A precipitate will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to afford pure 4,6-diphenyl-2-pyridone as a white solid.

-

Dry the product in a vacuum oven.

Protocol 2: Synthesis of 4-(4-Chlorophenyl)-6-phenyl-2-pyridone (from an Unsymmetrical Chalcone)

This protocol outlines the regioselective synthesis of a 3-unsubstituted 2-pyridone from an unsymmetrical chalcone.

Materials:

-

1-(4-Chlorophenyl)-3-phenyl-2-propen-1-one (Chalcone)

-

This compound

-

Cesium carbonate (Cs₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-chlorophenyl)-3-phenyl-2-propen-1-one (1.0 mmol, 242.7 mg), this compound (1.2 mmol, 139 mg), and cesium carbonate (1.5 mmol, 488.7 mg) in dimethylformamide (10 mL).

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into 50 mL of cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 4-(4-chlorophenyl)-6-phenyl-2-pyridone.

Data Presentation

The following tables summarize the quantitative data for a selection of synthesized 3-unsubstituted 4,6-diaryl-2-pyridones.

Table 1: Synthesis of 3-Unsubstituted 2-Pyridones from Symmetrical Chalcones.

| Entry | Ar | Product | Yield (%) | m.p. (°C) |

| 1 | Ph | 4,6-Diphenyl-2-pyridone | 80 | 254-256 |

| 2 | 4-MeC₆H₄ | 4,6-Bis(4-methylphenyl)-2-pyridone | 89 | 268-270 |

| 3 | 4-MeOC₆H₄ | 4,6-Bis(4-methoxyphenyl)-2-pyridone | 85 | 248-250 |

| 4 | 4-ClC₆H₄ | 4,6-Bis(4-chlorophenyl)-2-pyridone | 81 | 298-300 |

Table 2: Regioselective Synthesis of 3-Unsubstituted 2-Pyridones from Unsymmetrical Chalcones.

| Entry | Ar¹ | Ar² | Product | Yield (%) | m.p. (°C) |

| 1 | Ph | 4-MeC₆H₄ | 4-(4-Methylphenyl)-6-phenyl-2-pyridone | 75 | 234-236 |

| 2 | Ph | 4-MeOC₆H₄ | 4-(4-Methoxyphenyl)-6-phenyl-2-pyridone | 78 | 240-242 |

| 3 | Ph | 4-ClC₆H₄ | 4-(4-Chlorophenyl)-6-phenyl-2-pyridone | 72 | 260-262 |

| 4 | 4-MeC₆H₄ | Ph | 4-Phenyl-6-(4-methylphenyl)-2-pyridone | 76 | 242-244 |

| 5 | 4-ClC₆H₄ | Ph | 4-Phenyl-6-(4-chlorophenyl)-2-pyridone | 70 | 255-257 |

Visualizations

Reaction Scheme and Proposed Mechanism

The synthesis proceeds via a tandem reaction sequence initiated by a Michael addition, followed by intramolecular cyclization and subsequent dehydration and elimination of acetamide.

Caption: Proposed tandem reaction mechanism.

Experimental Workflow

The general workflow for the synthesis and purification of 3-unsubstituted 2-pyridones is outlined below.

Caption: General experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Pyridone synthesis using 2-(phenylsulfinyl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

Protocol for the regioselective tandem reaction of 2-Acetamidoacetamide.

Protocol for the Regioselective Tandem Aza-Diels-Alder Reaction of 2-Acetamidoacetamide for the Synthesis of Novel Piperidone Derivatives

Abstract

This application note details a robust and highly regioselective tandem reaction protocol for the synthesis of functionalized piperidone heterocyclic scaffolds from the readily available starting material, this compound. The methodology involves an in-situ generation of a reactive N-acylimine intermediate from this compound and an aldehyde, which then undergoes a tandem aza-Diels-Alder reaction with a suitable diene. This protocol offers a streamlined approach to constructing complex nitrogen-containing heterocycles, which are prevalent motifs in numerous biologically active compounds and are of significant interest to researchers in drug discovery and development. The reaction proceeds under mild conditions with high yields and excellent control of regioselectivity.

Introduction

Nitrogen-containing heterocycles, such as piperidones, are core structures in a vast array of pharmaceuticals, natural products, and agrochemicals.[1] The development of efficient and selective methods for their synthesis is a central goal in synthetic organic chemistry.[2] Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent a highly efficient strategy for increasing molecular complexity from simple precursors. The aza-Diels-Alder reaction, a powerful variant of the Diels-Alder reaction, provides a direct route to six-membered nitrogen-containing rings.[3] This protocol leverages the in-situ formation of a C-acylimine from this compound, which then acts as a dienophile in a subsequent cycloaddition, offering a novel and efficient pathway to valuable piperidone derivatives.

Reaction Principle

The overall transformation is a one-pot, three-component tandem reaction. It begins with the acid-catalyzed condensation of this compound with an aldehyde to form a reactive N-acyliminium ion intermediate. This intermediate is immediately trapped by a conjugated diene in a [4+2] cycloaddition (aza-Diels-Alder reaction) to afford the desired piperidone derivative. The regioselectivity of the cycloaddition is controlled by the electronic properties of the diene and the N-acylimine dienophile.

Experimental Protocol

Materials:

-

This compound (≥98%)

-

Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, isobutyraldehyde)

-

Diene (e.g., Danishefsky's diene, 1,3-butadiene)

-

Lewis Acid Catalyst (e.g., Scandium(III) triflate (Sc(OTf)₃), Ytterbium(III) triflate (Yb(OTf)₃))

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Syringes

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Glassware for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.).

-

Dissolve the this compound in anhydrous dichloromethane (10 mL).

-

Add the aldehyde (1.1 mmol, 1.1 eq.) to the solution and stir for 10 minutes at room temperature.

-

Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.1 mmol, 10 mol%) to the reaction mixture.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the diene (1.5 mmol, 1.5 eq.) to the reaction mixture via syringe.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL).

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

-